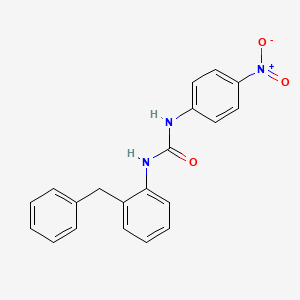

1-(2-Benzylphenyl)-3-(4-nitrophenyl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-benzylphenyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-20(21-17-10-12-18(13-11-17)23(25)26)22-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYLLVPJGNIPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 2-benzylphenylamine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon, ethanol.

Reduction: Potassium permanganate, chromium trioxide, acetic acid.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products Formed:

Reduction: N-(2-benzylphenyl)-N’-(4-aminophenyl)urea.

Oxidation: N-(2-benzylphenyl)-N’-(4-nitrosophenyl)urea.

Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine: Research is ongoing to explore the potential therapeutic applications of N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea. It may have potential as an anti-inflammatory or anticancer agent, although further studies are needed to confirm its efficacy and safety.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(2-benzylphenyl)-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound’s nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Benzylphenyl)-3-(4-nitrophenyl)urea with analogous diaryl ureas, focusing on structural features , physicochemical properties , and biological activities (where available).

Structural and Physicochemical Properties

Key Observations:

- In contrast, heterocyclic substituents (e.g., indazole in , thiazole in ) introduce rigidity and hydrogen-bonding sites, which may enhance target binding.

- Melting Points: Compounds with electron-withdrawing groups (e.g., -NO2, -CN) exhibit higher melting points due to stronger intermolecular interactions. For example, 1-(4-Cyanophenyl)-3-(4-nitrophenyl)urea melts at 289–291°C , whereas the indazole derivative exceeds 300°C .

Enzyme Inhibition

- p38α MAPK Inhibitors: Substituted N,N′-diaryl ureas, such as 1-(2-((2-aminobenzo[d]thiazol-6-yl)oxy)benzyl)-3-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea (IC50 = 12 nM), demonstrate potent inhibition of p38α kinase, a target in inflammatory diseases. The 4-nitrophenyl group contributes to binding affinity via hydrophobic interactions .

- MAO-B Inhibitors : Indole-based ureas like 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-nitrophenyl)urea (4e) show competitive MAO-B inhibition (Ki = 0.8 µM), attributed to the fluorobenzoyl group’s electron-withdrawing effects and indole’s planar structure .

Anticoccidial Activity

Chemotherapeutic Potential

- Ureas such as 1-(Benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)urea (8h) are explored for apoptosis induction, where the thiazole ring may interact with VEGF receptors .

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-Benzylphenyl)-3-(4-nitrophenyl)urea, and how can reaction yields be optimized?

Answer: The synthesis of arylurea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. A validated approach includes:

- Step 1: Preparation of the benzylphenylamine intermediate via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Step 2: Reaction with 4-nitrophenyl isocyanate under anhydrous conditions (e.g., dry THF, 0°C to RT) to form the urea bond.

- Optimization: Use continuous flow reactors to enhance mixing efficiency and reduce side reactions . Statistical Design of Experiments (DoE) can identify critical variables (e.g., solvent polarity, temperature) to maximize yield .

Table 1: Example Reaction Conditions and Yields from Analogous Urea Syntheses

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂/Xantphos | Toluene | 110 | 65–75 | |

| 2 | 4-Nitrophenyl isocyanate | THF | 25 | 80–85 |

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic substitution patterns and urea linkage (e.g., NH protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₂₀H₁₇N₃O₃, calc. 359.13 g/mol).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data for urea derivatives in target validation studies?

Answer:

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays across multiple concentrations to rule out assay-specific artifacts.

- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity .

- Metabolite Screening: Check for off-target interactions using metabolomic profiling (e.g., LC-MS/MS) .

Q. What computational methods are suitable for predicting the binding mode of this compound to enzyme targets?

Answer:

- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to model interactions with active sites.

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding entropy .

- QSAR Modeling: Corrogate substituent effects (e.g., nitro group electron-withdrawal) with activity using Gaussian-based DFT calculations .

Q. What experimental design principles apply to optimizing the scale-up synthesis of this compound?

Answer:

- Reactor Design: Use segmented flow reactors to minimize mass transfer limitations during exothermic urea formation .

- Purification: Implement centrifugal partition chromatography (CPC) for high-purity isolation without silica gel contaminants .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression in real time .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate substituent effects on bioactivity?

Answer:

- Analog Library Synthesis: Prepare derivatives with varied substituents (e.g., electron-withdrawing groups at the 4-nitrophenyl moiety) .

- Biological Assays: Test against a panel of kinases or phosphatases to identify selectivity trends.

- Data Analysis: Apply multivariate regression (e.g., PLS) to correlate Hammett σ values with inhibitory potency .

Q. What methodologies resolve stability challenges of this compound under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers and analyze degradation products via LC-MS .

- Lyophilization: Stabilize aqueous formulations by freeze-drying with trehalose or cyclodextrins .

- Protective Group Strategies: Introduce tert-butoxycarbonyl (Boc) groups to shield the urea moiety during in vivo studies .

Q. How can researchers validate the mechanistic role of this compound in enzyme inhibition assays?

Answer:

- Kinetic Analysis: Determine inhibition modality (competitive/uncompetitive) using Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry and enthalpy changes .

- Mutagenesis Studies: Engineer enzyme active-site residues (e.g., Ala scanning) to confirm critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.